5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine
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Overview
Description
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is an organic compound with the molecular formula C12H10N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine typically involves the coupling of 4-aminophenylacetylene with a pyrimidine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (e.g., temperature, pressure, and catalyst concentration) can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens such as Trypanosoma brucei and Plasmodium falciparum . The compound’s structure allows it to bind to active sites or disrupt protein-protein interactions, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: A simpler analog with similar biological activities.
4-Aminopyrimidine: Another analog with potential medicinal applications.
5-Ethynylpyrimidine: Shares the ethynyl group but lacks the aminophenyl moiety.
Uniqueness
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is unique due to the presence of both the aminophenyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-[2-(4-aminophenyl)ethynyl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H10N4/c13-11-5-3-9(4-6-11)1-2-10-7-15-12(14)16-8-10/h3-8H,13H2,(H2,14,15,16) |
InChI Key |
REXQHEMCJJTXMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CN=C(N=C2)N)N |
Origin of Product |
United States |
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